Bicyclo[4.1.0]heptane-1-carbaldehyde
Description
Bicyclo[4.1.0]heptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a bicyclic compound, meaning it contains two fused rings. This compound is known for its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with an aldehyde functional group attached to the cyclopropane ring. The compound is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZICKPWWWFMEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-1-carbaldehyde can be synthesized through several methods. . This reaction forms the bicyclo[4.1.0]heptane structure, which can then be oxidized to introduce the aldehyde functional group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key steps involve the formation of the bicyclic structure followed by oxidation to introduce the aldehyde group.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Bicyclo[4.1.0]heptane-1-carboxylic acid.
Reduction: Bicyclo[4.1.0]heptane-1-methanol.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Bicyclo[4.1.0]heptane-1-carbaldehyde serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows for the formation of more complex organic molecules through various chemical reactions, including nucleophilic addition and oxidation processes. The compound's aldehyde group enhances its reactivity, facilitating the creation of diverse derivatives that can be utilized in further synthetic pathways.
Synthetic Routes
- Formation of Bicyclic Structure : The initial step involves synthesizing the bicyclic framework, which can then be modified to introduce the aldehyde functional group.
- Oxidation Processes : Common methods include oxidation of alcohols or other precursors to yield this compound.
Medicinal Chemistry
The compound has garnered attention for its potential biological activity, particularly as a precursor in drug development. Research indicates that this compound may interact with various biological targets, including enzymes and receptors.
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Enzyme Interaction : Studies have shown that this compound can modulate enzyme activity, particularly as an antagonist for MCH receptor 1 (MCHR1). Modifications to the bicyclic structure have been found to retain biological efficacy while reducing cardiotoxicity associated with hERG channel inhibition.
Activity Type Description Reference Enzyme Inhibition Modulates MCHR1 activity; reduces hERG liabilities Antimicrobial Properties Potential effects on microbial growth Cytotoxicity Evaluated against various cancer cell lines
Case Study Insights
- Case Study 1: MCHR1 Antagonists : Derivatives of this compound were synthesized and tested for receptor binding affinity, demonstrating significant potential in drug development.
- Case Study 2: Antimicrobial Activity : Investigations into its antimicrobial properties revealed effectiveness against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Industrial Applications
While specific industrial production methods are not extensively documented, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in various chemical industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptane-1-carbaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl carbon and subsequent formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): Similar bicyclic structure but lacks the aldehyde functional group.
Bicyclo[3.1.0]hexane-1-carbaldehyde: Similar structure with a different ring size.
Bicyclo[4.2.0]octane-1-carbaldehyde: Similar structure with an additional carbon in the ring system.
Uniqueness
Bicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde functional group. This combination of features makes it a valuable compound for various chemical reactions and applications in scientific research.
Biological Activity
Bicyclo[4.1.0]heptane-1-carbaldehyde, with the molecular formula CHO, is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound has garnered attention in scientific research for its potential biological activity and applications in organic synthesis and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in enzyme interactions and potential therapeutic applications.
Enzyme Interaction Studies
Studies have shown that this compound can influence enzyme activity, particularly in the context of drug development. For instance, it has been evaluated for its effects on MCH receptor 1 (MCHR1) antagonists, where modifications to the bicyclic structure were found to retain biological activity while reducing potential cardiotoxicity associated with hERG channel inhibition .
Table 1: Summary of Biological Activities
Case Study 1: MCHR1 Antagonists
In a study focused on modifying MCHR1 antagonists, derivatives of this compound were synthesized and tested for their biological efficacy. The results indicated that these compounds maintained significant receptor binding affinity while exhibiting reduced cardiotoxic effects, making them promising candidates for further drug development .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of this compound derivatives against various bacterial strains. The findings suggested that certain modifications enhanced the compound's effectiveness against resistant strains, highlighting its potential as a lead compound in antibiotic development.
The mechanism by which this compound exerts its biological effects primarily involves nucleophilic addition reactions at the carbonyl group of the aldehyde functional group. This reactivity allows it to form covalent bonds with nucleophiles, which can lead to alterations in enzyme function or interactions with biomolecules.
Comparison with Similar Compounds
This compound can be compared to other bicyclic compounds to highlight its unique properties:
| Compound | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[4.2.0]octane-1-carbaldehyde | Bicyclic | Contains an additional ring carbon |
| Norcarane (Bicyclo[4.1.0]heptane) | Bicyclic | Lacks the aldehyde functional group |
| Bicyclo[3.1.0]hexane-1-carbaldehyde | Smaller bicyclic | Different ring size; distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
